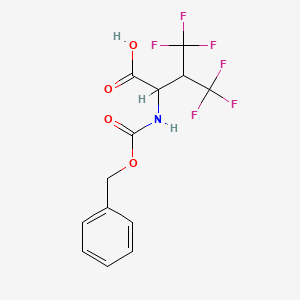Carbobenzyloxy-D,L-hexafluorovaline
CAS No.:
Cat. No.: VC18070953
Molecular Formula: C13H11F6NO4
Molecular Weight: 359.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H11F6NO4 |
|---|---|
| Molecular Weight | 359.22 g/mol |
| IUPAC Name | 4,4,4-trifluoro-2-(phenylmethoxycarbonylamino)-3-(trifluoromethyl)butanoic acid |
| Standard InChI | InChI=1S/C13H11F6NO4/c14-12(15,16)9(13(17,18)19)8(10(21)22)20-11(23)24-6-7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,20,23)(H,21,22) |
| Standard InChI Key | OVXHEIJQTJXPQI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC(C(C(F)(F)F)C(F)(F)F)C(=O)O |
Introduction
Structural and Chemical Identity of Carbobenzyloxy-D,L-Hexafluorovaline
Carbobenzyloxy-D,L-hexafluorovaline is a racemic mixture of D- and L-enantiomers of hexafluorovaline protected at the α-amino group by a carbobenzyloxy (Cbz) moiety. The molecular formula is C₁₆H₁₅F₆NO₄, with a molecular weight of 423.29 g/mol. The Cbz group (C₆H₅CH₂OCO-) shields the amino group during peptide synthesis, while the hexafluorinated isopropyl side chain introduces steric bulk and electron-withdrawing effects .
Stereochemical Considerations
The D,L designation indicates the racemic nature of the compound, which is uncommon in biological systems but valuable in synthetic chemistry for studying enantioselective reactions. Fluorination at the β-carbon of valine (replacing all six hydrogen atoms with fluorine) drastically alters hydrophobicity and metabolic stability compared to non-fluorinated analogs .
Synthetic Methodologies and Optimization
Carbobenzyloxy Protection of Hexafluorovaline
The synthesis of Cbz-protected amino acids typically involves reacting the amino acid with benzyl chloroformate (Cbz-Cl) under alkaline conditions. For hexafluorovaline, this process must accommodate the electron-deficient fluorine atoms. A modified protocol from the synthesis of N-carbobenzoxy-L-valine (CN1323068C) suggests:
-
Alkaline Dissolution: Hexafluorovaline is dissolved in a 2M sodium hydroxide solution.
-
Cbz-Cl Addition: Benzyl chloroformate is added dropwise at 15–25°C, maintained via brine-ice cooling .
-
pH Control: Sodium hydroxide is concurrently added to maintain pH 9, ensuring efficient Cbz group attachment.
-
Extraction and Purification: Ethyl acetate extracts the product, followed by acidification to pH 2 with HCl and recrystallization .
This method achieves yields >85% for non-fluorinated analogs, but fluorinated variants may require extended reaction times due to reduced nucleophilicity .
Fluorination Strategies
Introducing six fluorine atoms into valine’s side chain likely employs one of two routes:
-
Direct Fluorination: Electrophilic fluorination using F₂ or XeF₂, though this risks over-fluorination.
-
Building-Block Approach: Assembly from pre-fluorinated intermediates, such as hexafluoroisopropyl iodide, coupled to a glycine equivalent via Strecker synthesis .
Physicochemical Properties and Spectral Data
Thermal and Solubility Characteristics
Spectroscopic Signatures
-
¹⁹F NMR: A quintet near δ -75 ppm (CF₃ groups) and a doublet at δ -120 ppm (CF₂) .
-
IR Spectroscopy: Strong C=O stretch at 1720 cm⁻¹ (Cbz group) and C-F stretches at 1100–1200 cm⁻¹.
Applications in Pharmaceutical and Peptide Chemistry
Peptide Synthesis
The Cbz group’s orthogonality to Fmoc/Boc strategies makes it suitable for stepwise peptide assembly. Fluorinated valine residues enhance protease resistance and membrane permeability, critical for peptide therapeutics .
Drug Candidate Optimization
Hexafluorovaline’s CF₃ groups improve binding affinity to hydrophobic protein pockets. For example, fluorinated analogues of vancomycin show enhanced activity against resistant bacteria .
Industrial and Research Availability
Commercial suppliers like TCI America offer Cbz-protected valine derivatives (e.g., C2139: N-Benzyloxycarbonyl-D-valine), but the hexafluoro variant remains a specialty product, often synthesized on-demand .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume